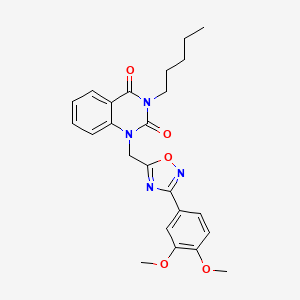

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-4-5-8-13-27-23(29)17-9-6-7-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(31-2)20(14-16)32-3/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDQSWIJNXWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. This intermediate is then coupled with a quinazoline derivative through a series of nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

Substitution: The quinazoline core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon under hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Applications

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory and Analgesic Effects :

- Antioxidant Activity :

Synthesis Methodologies

The synthesis of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions that include:

- Formation of the oxadiazole ring through cyclization reactions.

- Alkylation processes to introduce the pentyl group.

- Finalization through condensation reactions to form the quinazoline structure.

These synthetic routes leverage various reagents and conditions to optimize yield and purity .

Case Studies

Several case studies have documented the effectiveness of similar compounds:

- A study published in PMC illustrated how 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activities against different cell lines. Results showed promising cytotoxic effects which warrant further investigation into their mechanisms of action .

- Another case highlighted the synthesis of novel oxadiazole derivatives that demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing the therapeutic potential of these compounds in treating infections .

Mechanism of Action

The mechanism of action of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s quinazoline-dione core differs from structurally related heterocycles, such as thieno[2,3-d]pyrimidine-2,4-diones (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones) . The thienopyrimidine-dione system incorporates a sulfur atom in the fused ring, which may alter electronic properties and binding affinity compared to the nitrogen-rich quinazoline-dione core.

Functional Group Influence

- Oxadiazole Moieties: Both the target compound and thienopyrimidine-dione analogs feature 1,2,4-oxadiazole groups, known for enhancing metabolic stability and membrane permeability . However, the 3,4-dimethoxyphenyl substituent in the target compound may confer distinct electronic effects compared to phenyl or benzyl groups in analogs.

- Alkyl Chains: The 3-pentyl group in the target compound contrasts with shorter alkyl/aryl chains in analogs (e.g., 3-phenyl or benzyl groups).

Pharmacological Profiles

- Antimicrobial Activity: Thienopyrimidine-dione analogs exhibit moderate to strong activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values comparable to streptomycin (30 µg/ml) .

- This highlights the importance of core structure in determining toxicity profiles.

Biological Activity

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates a quinazoline core and an oxadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure

The molecular structure of the compound can be described by the following features:

- Quinazoline core : A bicyclic structure known for its pharmacological properties.

- Oxadiazole ring : Contributes to the compound's biological activity, particularly in antimicrobial and anticancer effects.

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

Anticancer Activity

Research has indicated that compounds containing quinazoline and oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Studies demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins .

Antimicrobial Activity

The oxadiazole derivatives have been extensively studied for their antimicrobial properties:

- Broad Spectrum Efficacy : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Minimum Inhibitory Concentration (MIC) : MIC values were reported in the range of 20 µg/mL to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Inhibition of Pro-inflammatory Cytokines : Studies showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro .

- Animal Models : In vivo studies using rodent models of inflammation indicated significant reductions in paw edema when treated with the compound .

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Anticancer Studies : A comparative study on various quinazoline derivatives revealed that modifications at the 2-position significantly enhanced cytotoxicity against cancer cells .

- Antimicrobial Research : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity, with some showing enhanced potency due to structural modifications similar to those found in our compound .

Data Table

Q & A

Q. What are the standard synthetic routes for preparing 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves two key steps:

- Cyclocondensation : Formation of the quinazoline-dione core via reaction of precursors like carboxamide derivatives with reagents such as 1,1’-carbonyldiimidazole or phosphorus oxychloride (POCl₃) under reflux conditions .

- Alkylation : Introduction of the oxadiazole substituent using alkylating agents like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Reaction conditions (e.g., solvent choice, temperature) must be optimized to prevent side reactions and ensure regioselectivity .

Characterization is performed using NMR spectroscopy and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the quinazoline-dione core and substituents. Chemical shifts for the oxadiazole methyl group and dimethoxyphenyl protons are critical for structural validation .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by identifying residual solvents or unreacted intermediates .

- Infrared (IR) Spectroscopy : Verifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione moiety) .

Q. How is the antimicrobial activity of this compound evaluated?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Dimethoxyphenyl and oxadiazole moieties enhance membrane penetration, as seen in structurally similar compounds .

- Time-kill kinetics assess bactericidal vs. bacteriostatic effects. Discrepancies in activity between analogs may arise from variations in the alkyl chain length (e.g., pentyl vs. shorter chains) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated (e.g., 3-bromo-4-fluorophenyl) or electron-withdrawing groups to modulate electronic effects and binding affinity .

- Alkyl Chain Modification : Test shorter (propyl) or branched chains to evaluate effects on lipophilicity and cellular uptake. For example, 3-pentyl analogs may improve membrane interaction compared to furan-2-ylmethyl derivatives .

- In Silico Docking : Predict interactions with target enzymes (e.g., bacterial DNA gyrase) using software like AutoDock Vina. Validate with surface plasmon resonance (SPR) to quantify binding constants (KD) .

Q. What experimental strategies resolve contradictions in biological activity data across analogs?

- Comparative Bioassays : Test analogs under identical conditions (e.g., pH, inoculum size) to isolate structural effects. For instance, antimicrobial activity discrepancies between 3-pentyl and 3-(furan-2-ylmethyl) derivatives may stem from solubility differences .

- Metabolic Stability Studies : Use hepatic microsome assays to assess if oxidative metabolism (e.g., demethylation of methoxy groups) reduces efficacy in certain analogs .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency by stabilizing intermediates .

- Catalyst Selection : Base catalysts like K2CO3 improve nucleophilic substitution rates during oxadiazole coupling .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track progress and terminate reactions at >90% conversion to minimize byproducts .

Q. What mechanisms underlie this compound’s interaction with biological targets?

- Enzyme Inhibition : The quinazoline-dione core may mimic ATP-binding motifs in kinases, while the oxadiazole group facilitates π-π stacking with aromatic residues in active sites .

- Membrane Disruption : Long alkyl chains (e.g., pentyl) could integrate into lipid bilayers, as observed in analogs with similar logP values .

- Validation : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, and X-ray crystallography resolves co-crystal structures with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.